1-(4-Methoxyphenyl)-2-((4-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)ethanone
Description
Properties
IUPAC Name |
2-[2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-1-(4-methylsulfonylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S3/c1-27-16-5-3-14(4-6-16)17(23)13-29-19-20-15(12-28-19)11-18(24)21-7-9-22(10-8-21)30(2,25)26/h3-6,12H,7-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMPCKRERJZVDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NC(=CS2)CC(=O)N3CCN(CC3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Methoxyphenyl)-2-((4-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)ethanone, a complex organic compound, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a methoxyphenyl moiety linked to a thiazole ring via a piperazine group. Its molecular formula is , and it has a molecular weight of approximately 372.47 g/mol. The presence of the methylsulfonyl group enhances its solubility and bioavailability, which is crucial for its pharmacological efficacy.
The biological activity of this compound can be attributed to multiple mechanisms:
- Antitumor Activity : Research indicates that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The thiazole moiety is essential for the compound's interaction with cellular targets, leading to apoptosis in cancer cells. For instance, compounds similar to this structure have shown IC50 values in the low micromolar range against breast cancer cell lines, suggesting potent antitumor properties .
- Antimicrobial Properties : The thiazole and piperazine components contribute to the antimicrobial activity observed in related compounds. Studies have demonstrated that derivatives containing these moieties can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, with some exhibiting activities comparable to standard antibiotics .
- Neuropharmacological Effects : The piperazine ring is known for its role in modulating neurotransmitter systems. Compounds with similar structures have been investigated for their effects on serotonin and dopamine receptors, indicating potential applications in treating mood disorders and anxiety .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds structurally related to this compound:
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption : The presence of the methylsulfonyl group enhances solubility, facilitating better absorption.
- Distribution : Due to its lipophilic nature, it may distribute widely across tissues.
- Metabolism : Expected to undergo hepatic metabolism, similar to other piperazine derivatives.
- Excretion : Primarily excreted via renal pathways.
Scientific Research Applications
Anticonvulsant Properties
Research has indicated that thiazole derivatives exhibit anticonvulsant activity. For instance, compounds similar to 1-(4-Methoxyphenyl)-2-((4-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)ethanone have been tested in models such as the picrotoxin-induced convulsion model. These studies highlight the potential of thiazole-containing compounds in treating epilepsy and related disorders .
Antibacterial Activity
Thiazole derivatives have shown significant antibacterial properties against various microbial strains. The presence of the thiazole ring enhances the antibacterial efficacy of compounds derived from it. For example, studies have reported that certain thiazole-linked structures demonstrate superior activity against Staphylococcus aureus and other pathogens .
Anticancer Potential
The compound's structural components suggest potential anticancer properties. Piperazine derivatives have been explored for their cytotoxic effects against cancer cell lines. Research indicates that modifications to the piperazine structure can enhance activity against specific cancer types, making compounds like this compound relevant for further studies in oncology .
Case Studies and Research Findings
Synthesis and Mechanism of Action
The synthesis of this compound involves multi-step reactions typically starting from readily available precursors such as piperazine and thiazole derivatives. The exact mechanism of action for its biological activities is still under investigation but is believed to involve interactions with specific receptors or enzymes associated with its target diseases.
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The compound contains:
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Thiazole ring : Electrophilic aromatic substitution (EAS) at C-5 or C-4 positions, nucleophilic reactions at the sulfur atom.
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Piperazine sulfonamide : Susceptible to nucleophilic substitution at the sulfonamide group or alkylation at the secondary amine.
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Thioether linkage (S–C) : Oxidizable to sulfoxide or sulfone under strong oxidizing conditions.
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Methoxyphenyl ethanone : Stabilizes via resonance; may undergo demethylation under acidic/basic conditions.
2.1. Thiazole Ring Formation
The thiazole moiety is likely synthesized via:
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Hantzsch Thiazole Synthesis : Reaction of α-halo ketone (e.g., bromoacetone) with thiourea derivatives under basic conditions .
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Cyclocondensation : Thioureas and α-halo carbonyl compounds yield substituted thiazoles, as seen in pyridazinone-thiazole hybrids .
Example Reaction:
Conditions: Ethanol, reflux, 6–8 hours .
2.2. Piperazine Sulfonamide Functionalization
The methylsulfonyl group is introduced via:
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Sulfonation : Piperazine reacts with methylsulfonyl chloride in the presence of a base (e.g., triethylamine).
Example Reaction:
Conditions: Dichloromethane, 0°C to room temperature, 12 hours.
2.3. Thioether Bond Formation
The sulfur bridge is formed via nucleophilic substitution:
Example Reaction:
Conditions: DMF, 80°C, 4 hours .
Reactivity Under Specific Conditions
Side Reactions and Stability Challenges
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Thiazole Ring Oxidation : Under strong oxidants, the thiazole sulfur may form sulfonic acids .
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Piperazine Degradation : Prolonged heating in acidic media can lead to ring-opening .
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Thioether Disproportionation : Elevated temperatures may cause S–C bond cleavage, yielding thiols and ketones .
Synthetic Optimization Insights
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Microwave-Assisted Synthesis : Reduces reaction time for cyclization steps (e.g., from 8 hours to 30 minutes) .
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Protection-Deprotection Strategies : Use of Boc groups for piperazine amines during sulfonation to prevent over-reaction.
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Catalytic Enhancements : Rhodium or palladium catalysts improve yields in coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
Comparative Analysis of Analogous Compounds
Comparison with Similar Compounds
Piperazine Modifications
Thioether Linkers
- Thiazole-thioether vs.
- Substituent Effects : Phenylthio (6a ) or pyridylthio (6b ) groups in analogs demonstrate variable yields (33–83%), indicating steric and electronic challenges in synthesis compared to the target’s thiazole-thioether linkage.
Q & A
Q. What synthetic methodologies are recommended for optimizing the yield and purity of 1-(4-Methoxyphenyl)-2-((4-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)ethanone?
- Methodological Answer : The synthesis can be optimized using nucleophilic substitution and coupling reactions. For example, alkylation of thiol-containing intermediates (e.g., thiazole derivatives) with bromoethanone precursors under reflux conditions in aprotic solvents like DMF or acetonitrile improves yield. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol or methanol) enhances purity. Monitoring reaction progress with TLC and adjusting stoichiometric ratios (e.g., 1.2 equivalents of thiol to bromoethanone) minimizes side products .
Q. Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the methoxyphenyl (δ ~7.8–7.9 ppm for aromatic protons), thiazole (δ ~7.5–8.0 ppm), and piperazine (δ ~2.5–3.5 ppm for N-CH2) groups.
- Mass Spectrometry (EI-MS or ESI-MS) : Confirm molecular ion peaks (e.g., m/z ~500–600 range) and fragmentation patterns.
- Elemental Analysis : Validate C, H, N, and S content within ±0.3% of theoretical values.
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1150–1250 cm⁻¹) stretches .
Q. What structural motifs in this compound are pharmacologically relevant?
- Methodological Answer : Key motifs include:
- Thiazole ring : Enhances bioavailability and participates in π-π stacking with biological targets.
- Piperazine-sulfonyl group : Improves solubility and modulates receptor binding via hydrogen bonding.
- Methoxyphenyl moiety : Influences lipophilicity and metabolic stability.
These features are common in antitumor and anti-inflammatory agents, suggesting potential activity in kinase or protease inhibition .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths, angles, and torsional parameters. For example:
- Crystal System : Monoclinic (e.g., P21/c space group).
- Intermolecular Interactions : Hydrogen bonds between sulfonyl oxygen and adjacent NH groups stabilize the lattice.
- Dihedral Angles : Confirm planarity of the thiazole-methoxyphenyl system (e.g., <10° deviation). Data collection at low temperature (100 K) reduces thermal motion artifacts. Refinement with SHELXL and Olex2 software ensures accuracy .
Q. What computational approaches are suitable for predicting this compound’s electronic properties and binding affinity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., ~4–5 eV) to assess redox activity. Use B3LYP/6-31G(d,p) basis sets for geometry optimization.
- Molecular Docking (AutoDock Vina) : Dock the compound into ATP-binding pockets (e.g., EGFR kinase, PDB ID: 1M17) to estimate binding energy (ΔG ~-8 to -10 kcal/mol).
- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER force field). Monitor RMSD (<2 Å) and hydrogen bond persistence .
Q. How can researchers address discrepancies in biological activity data across different assays?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer) and controls (e.g., doxorubicin).
- Dose-Response Curves : Calculate IC50 values with Hill slope analysis (GraphPad Prism) to compare potency.
- Metabolic Stability Tests : Incubate compounds with liver microsomes to assess CYP450-mediated degradation (half-life >30 min preferred).
Contradictions may arise from variations in cell permeability (logP ~2.5–3.5) or assay pH (7.4 vs. 6.5 in hypoxic tumors) .
Q. What strategies are effective for designing analogs with improved pharmacokinetic properties?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the methoxy group with trifluoromethoxy (improves metabolic stability) or replace the thiazole with oxazole (reduces hepatotoxicity).
- Prodrug Design : Introduce esterase-labile groups (e.g., acetyl) on the sulfonyl moiety to enhance oral absorption.
- SAR Studies : Synthesize derivatives with varied piperazine substituents (e.g., methyl, cyclopropyl) and test against kinase panels (e.g., 10-kinase assay). Prioritize compounds with >50% inhibition at 1 μM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
